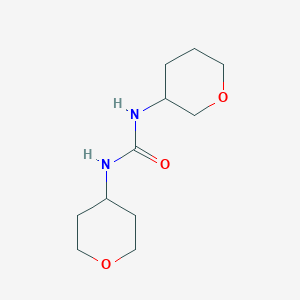
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide, also known as EFAVIRENZ, is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of HIV-1 infection. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide acts by binding to the reverse transcriptase enzyme of HIV-1 and inhibiting its activity. This prevents the virus from replicating and spreading throughout the body. 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a non-competitive inhibitor that binds to a hydrophobic pocket near the active site of the enzyme.
Biochemical and Physiological Effects:
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has been shown to have a number of biochemical and physiological effects. It can induce CYP3A4 and CYP2B6 enzymes, which can affect the metabolism of other drugs. 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can also cause central nervous system side effects, such as dizziness, insomnia, and vivid dreams.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a highly effective inhibitor of HIV-1 reverse transcriptase and has been used extensively in laboratory experiments. However, its use can be limited by its potential side effects and its ability to induce drug metabolism enzymes. In addition, the high cost of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can be a limiting factor for some research studies.
Orientations Futures
There are several future directions for research on 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide. One area of interest is the development of new NNRTIs that are more effective and have fewer side effects than 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide. Another area of research is the investigation of the long-term effects of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide on HIV-infected patients. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide in different patient populations.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves the reaction of 4-ethyl-6-(trifluoromethyl)pyrimidin-2(1H)-one with phenylhydrazine, followed by acetylation with acetic anhydride and N-alkylation with 4-fluorobenzyl chloride. The final product is obtained after purification and isolation by chromatography.
Applications De Recherche Scientifique
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has been used in numerous scientific studies to investigate its antiviral activity against HIV-1. It has been shown to be highly effective in inhibiting viral replication in vitro and in vivo. In addition, 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has been used in combination with other antiretroviral drugs to improve treatment outcomes in HIV-infected patients.
Propriétés
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-2-18-12-20(27)25(21(24-18)16-6-4-3-5-7-16)14-19(26)23-13-15-8-10-17(22)11-9-15/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZRGKXSYCVBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)


![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)


![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)
